PL225B
Description
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), developed for treating advanced refractory solid tumors. It selectively binds to IGF-1R, a receptor tyrosine kinase overexpressed in many cancers, disrupting pathways involved in tumor proliferation and apoptosis suppression . A Phase 1 open-label multicenter study (NCTXXXX) evaluated its maximum tolerated dose (MTD), safety, and pharmacokinetics in patients with metastatic or unresectable solid tumors. The trial utilized a modified accelerated titration design with dose escalation (100% increments in the accelerated phase, 40% in the standard phase) and rigorous monitoring of toxicity profiles . Key inclusion criteria included controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5%) due to IGF-1R’s role in glucose homeostasis, emphasizing this compound’s unique safety considerations .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PL225B; PL-225B; PL 225B. |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism and Selectivity
PL225B exhibits high specificity for IGF-1R, minimizing off-target effects common in multi-kinase inhibitors. This contrasts with non-selective tyrosine kinase inhibitors (e.g., Linsitinib/OSI-906), which may inhibit insulin receptors (IR), exacerbating hyperglycemia—a critical differentiation given this compound’s strict glycemic eligibility criteria .
Pharmacokinetics and Administration
This compound’s oral bioavailability offers practical advantages over intravenous agents like Figitumumab (a monoclonal antibody targeting IGF-1R). Oral administration reduces healthcare burden and enhances patient compliance, though bioavailability and food interactions require careful monitoring .
Clinical Trial Design
This compound’s Phase 1 trial employed a modified accelerated titration design to expedite MTD determination. This contrasts with conventional 3+3 dose escalation used in early trials of Cixutumumab (another IGF-1R inhibitor), which may prolong trial timelines .
Data Tables
Table 1: this compound Phase 1 Trial Overview
Table 2: Mechanistic Comparison of IGF-1R Inhibitors
Research Findings and Limitations
This compound’s oral formulation and selectivity position it as a promising candidate, particularly for patients with controlled metabolic parameters. However, its Phase 1 data lack head-to-head comparisons with established IGF-1R inhibitors. Future studies should evaluate efficacy against tumors with IGF-1R overexpression and explore combination therapies to mitigate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
